1-Azakenpaullone
Overview
Description
1-Azakenpaullone is a cell permeable, potent, selective inhibitor of glycogen synthase kinase 3β (GSK3β) with 100-fold less cross-reactivity against CDKs . It can be used together with BIO and CHIR99021 as “gold standards” for GSK3 inhibition .
Chemical Reactions Analysis
This compound is known to inhibit GSK-3β, a key regulator of Runx2 activity in osteoblastic formation . It shows potent inhibitory activity against GSK-3β over CDK1/cyclin B and CDK5/p25 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 328.16 and a chemical formula of C15H10BrN3O . It is a solid substance that is insoluble in H2O and EtOH, but soluble in DMSO .Scientific Research Applications
Selective Inhibition of Glycogen Synthase Kinase-3 Beta 1-Azakenpaullone has been identified as a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a protein kinase involved in numerous cellular processes. This selectivity is attributed to the unique charge distribution within the this compound molecule, differentiating it from other paullone derivatives (Kunick et al., 2004).
Regeneration Research in Annelids In annelids, the Wnt/β-catenin signaling pathway, which can be influenced by this compound, plays a crucial role in cellular proliferation, wound healing, and blastema development during regeneration. This compound, by inhibiting GSK3β, potentially over-activates this pathway, influencing the stages of blastema differentiation and resegmentation in the annelid Syllis malaquini (Ribeiro & Aguado, 2021).
- akenpaullone has been studied in the context of human preimplantation embryo development, specifically its effects on the WNT/β-catenin signaling pathway. The stabilization of β-catenin with this compound led to changes in the development of the trophectoderm lineage in human blastocysts, demonstrating its potential impact on early embryogenesis (Krivega, Essahib, & Van de Velde, 2015).
Pancreatic Beta Cell Protection and Replication this compound and its derivatives have been found to play a role in pancreatic beta cell growth and survival. The compound has been shown to stimulate beta cell replication and protect against cell death, suggesting its potential utility in diabetes treatment. Additionally, this compound derivatives have stimulated the expression of beta cell transcription factors, highlighting their significance in beta cell regenerative therapy (Stukenbrock et al., 2008).
Zebrafish Embryo Toxicology and AHR Interaction Research on zebrafish embryos has explored the interaction between this compound and the aryl hydrocarbon receptor (AHR), particularly in the context of developmental toxicity. The study found that this compound's modulation of β-catenin signaling interacts with AHR agonists, affecting embryo toxicity and transcriptional responses. This highlights a significant role for this compound in understanding toxicological and physiological processes governed by AHR (Wincent, Stegeman, & Jönsson, 2015).
Mechanism of Action
Target of Action
1-Azakenpaullone is a potent and selective ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a key enzyme that regulates multiple signal transduction pathways . In contrast to other paullones, this analogue has insignificant activity at the phylogenetically related cyclin-dependent kinases (CDKs) CDK1 and CDK5 .
Mode of Action
This compound acts by competitively inhibiting the ATP-binding site of GSK-3β . This inhibition prevents the phosphorylation of downstream targets of GSK-3β, thereby altering the activity of these targets and their associated biochemical pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GSK-3β pathway . GSK-3β negatively regulates several aspects of insulin signaling, and upregulated GSK-3β activity may be involved in the development of insulin resistance in type 2 diabetes . Therefore, the inhibition of GSK-3β by this compound can potentially have therapeutic effects in conditions like type 2 diabetes .
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its intracellular target,
Safety and Hazards
properties
IUPAC Name |
14-bromo-3,8,18-triazatetracyclo[9.7.0.02,7.012,17]octadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-8-3-4-11-9(6-8)10-7-13(20)18-12-2-1-5-17-15(12)14(10)19-11/h1-6,19H,7H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSBZVCEIVPKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(C=CC=N3)NC1=O)NC4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042686 | |
Record name | Azakenpaullone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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